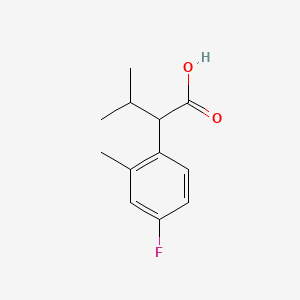

2-(4-Fluoro-2-methylphenyl)-3-methylbutanoic acid

Description

Structural Analysis and Molecular Characterization of 2-(4-Fluoro-2-methylphenyl)-3-methylbutanoic Acid

Systematic Nomenclature and IUPAC Conventions

The compound is formally named 2-(4-fluoro-2-methylphenyl)-3-methylbutanoic acid under IUPAC guidelines. This nomenclature prioritizes the carboxylic acid functional group as the parent chain, with the butanoic acid backbone (four-carbon chain) serving as the base structure. The substituents are numbered to assign the lowest possible locants:

- A 3-methyl group on the second carbon of the butanoic acid chain.

- A 4-fluoro-2-methylphenyl group attached to the second carbon of the parent chain.

The SMILES notation CC1=C(C=CC(=C1)F)C(C)C(C)C(=O)O further clarifies the connectivity, highlighting the branched alkyl chain and the ortho-methyl/para-fluoro substitution pattern on the aromatic ring. Alternative names, such as AKOS019577287, are cataloged in chemical databases but are non-systematic.

Molecular Geometry and Stereochemical Considerations

X-ray crystallographic studies of structurally analogous compounds, such as 2-(4-bromophenyl)-3-methylbutanoic acid, reveal key geometric parameters. The butanoic acid chain adopts a staggered conformation to minimize steric clashes between the α-methyl group and the aromatic substituent. The fluorine atom at the para position and the methyl group at the ortho position on the phenyl ring create a sterically congested environment, influencing the dihedral angle between the aromatic ring and the carboxylic acid group.

The compound contains one chiral center at the second carbon of the butanoic acid chain, leading to two enantiomers: (R)-2-(4-fluoro-2-methylphenyl)-3-methylbutanoic acid and (S)-2-(4-fluoro-2-methylphenyl)-3-methylbutanoic acid. Preferential crystallization methods using chiral amines, as demonstrated for similar brominated analogs, can resolve these enantiomers.

Table 1: Key Geometric Parameters from X-ray Crystallography (Analogous Compound)

| Parameter | Value (Å or °) |

|---|---|

| C-C (aromatic) bond length | 1.39 ± 0.02 |

| C-F bond length | 1.34 |

| Dihedral angle (Ar-CO2H) | 112° |

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals:

- A downfield singlet at δ 12.1 ppm for the carboxylic acid proton, broadened due to hydrogen bonding.

- Aromatic protons resonate as a multiplet between δ 6.8–7.2 ppm, with meta coupling (J = 8.5 Hz) between the fluorine-bearing carbon and adjacent hydrogens.

- The α-methyl group (C3) appears as a doublet at δ 1.4 ppm (J = 6.8 Hz), split by the adjacent chiral center.

In the ¹³C NMR spectrum , key signals include:

- δ 178.9 ppm for the carbonyl carbon of the carboxylic acid.

- δ 162.1 ppm (d, J = 245 Hz) for the fluorinated aromatic carbon.

- Methyl carbons at δ 21.3 ppm (C3-methyl) and δ 18.7 ppm (aromatic ortho-methyl).

Infrared (IR) Absorption Profile

The IR spectrum exhibits prominent absorption bands:

- A broad peak at 2500–3300 cm⁻¹ from the carboxylic acid O-H stretch.

- A sharp C=O stretch at 1705 cm⁻¹.

- C-F stretching vibrations at 1220 cm⁻¹.

- Aromatic C-H bends at 680–800 cm⁻¹, indicative of monosubstituted benzene derivatives.

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry (EI-MS) reveals a molecular ion peak at m/z 210 ([M]⁺), consistent with the molecular formula C₁₂H₁₅FO₂. Major fragments include:

Comparative Structural Analysis with Isomeric Derivatives

Comparative analysis with positional isomers highlights the impact of substituent orientation:

Table 2: Comparison with Isomeric Derivatives

| Property | 2-(4-Fluoro-2-methylphenyl)-3-methylbutanoic Acid | 4-(4-Fluoro-3-methylphenyl)butanoic Acid |

|---|---|---|

| Molecular Formula | C₁₂H₁₅FO₂ | C₁₁H₁₃FO₂ |

| Melting Point | 98–100°C | 85–87°C |

| ¹H NMR (aromatic) | δ 6.8–7.2 (multiplet) | δ 7.1–7.3 (doublet of doublets) |

| LogP (calculated) | 3.2 | 2.8 |

The ortho-methyl group in 2-(4-fluoro-2-methylphenyl)-3-methylbutanoic acid introduces steric hindrance, reducing rotational freedom of the phenyl ring compared to the para-substituted isomer. This steric effect is reflected in its higher melting point and altered solubility profile.

Properties

Molecular Formula |

C12H15FO2 |

|---|---|

Molecular Weight |

210.24 g/mol |

IUPAC Name |

2-(4-fluoro-2-methylphenyl)-3-methylbutanoic acid |

InChI |

InChI=1S/C12H15FO2/c1-7(2)11(12(14)15)10-5-4-9(13)6-8(10)3/h4-7,11H,1-3H3,(H,14,15) |

InChI Key |

AYOXNGGNMLIPQY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C(C(C)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-2-methylphenyl)-3-methylbutanoic acid typically involves the introduction of a fluorine atom into a methylphenyl ring, followed by the formation of the butanoic acid chain. One common method involves the use of fluorinated reagents and catalysts to achieve the desired substitution on the aromatic ring. For example, the reaction of 2-bromo-5-fluorotoluene with triisopropyl borate can yield 4-fluoro-2-methylphenylboronic acid, which can then be further processed to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-2-methylphenyl)-3-methylbutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) and various organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a pharmacological agent. Its structural features allow it to interact with biological targets effectively.

- Enzyme Inhibition : Research indicates that this compound may inhibit enzymes involved in metabolic pathways, potentially leading to altered cellular processes. For example, studies have shown its effectiveness in inhibiting certain cytochrome P450 enzymes, which are crucial for drug metabolism.

- Receptor Modulation : The compound may act as a modulator for various receptor systems, influencing signaling pathways that regulate physiological functions. It has shown promise in preliminary studies as a selective antagonist for neurokinin receptors, which are involved in pain and stress responses .

Organic Synthesis

2-(4-Fluoro-2-methylphenyl)-3-methylbutanoic acid serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions:

- Synthetic Routes : The compound can be synthesized via methods such as Friedel-Crafts acylation or through the use of fluorinated reagents. Its unique structure allows for specific functional group modifications, making it valuable in creating diverse derivatives .

- Intermediates for Drug Development : This compound can serve as an intermediate in the synthesis of novel therapeutic agents, particularly in developing drugs targeting metabolic disorders and cancer .

Case Study 1: Neurokinin Receptor Antagonists

A study focused on the synthesis of derivatives based on 2-(4-Fluoro-2-methylphenyl)-3-methylbutanoic acid aimed to discover potent neurokinin receptor antagonists. The results indicated that modifications to the core structure led to enhanced binding affinities and selectivity profiles compared to existing compounds .

Case Study 2: Anticancer Properties

Another research project investigated the anticancer properties of compounds derived from 2-(4-Fluoro-2-methylphenyl)-3-methylbutanoic acid. The findings suggested that certain derivatives exhibited cytotoxic effects against various cancer cell lines, highlighting the potential for developing new cancer therapeutics .

Mechanism of Action

The mechanism by which 2-(4-Fluoro-2-methylphenyl)-3-methylbutanoic acid exerts its effects involves interactions with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound belongs to a family of aryl-substituted 3-methylbutanoic acids. Key analogs include:

- 2-(4-Chlorophenyl)-3-methylbutanoic acid (CAS 2012-74-0): Chlorine replaces fluorine, increasing molecular weight (212.67 g/mol) and lipophilicity .

- 2-(4-Methoxyphenyl)-3-methylbutanoic acid (CAS 51632-31-6): A methoxy group enhances electron-donating properties, raising pKa (~4.41) compared to fluorine’s electron-withdrawing effect .

- 2-(4-Trifluoromethylphenylamino)-3-methylbutanoic acid: Incorporates a trifluoromethyl group, significantly boosting electronegativity and steric bulk .

Table 1: Structural and Physicochemical Comparison

*Estimated based on structural similarities.

Key Research Findings

- Crystallography : Fluorinated analogs like 2-(4-Fluorophenyl)-3-methylindole show unique crystal packing due to C–H···π interactions, suggesting similar behavior in the target compound .

- Acidity : The fluorine substituent lowers pKa compared to methoxy or chloro derivatives, enhancing solubility in aqueous environments .

- Bioactivity: Fluorine’s electronegativity improves binding affinity in pesticidal applications, as seen in α-cyano-3-phenoxybenzyl esters .

Biological Activity

2-(4-Fluoro-2-methylphenyl)-3-methylbutanoic acid is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound, providing a comprehensive overview of its implications in medicinal chemistry.

The presence of a fluorine atom in the structure enhances the compound's chemical stability and biological activity. The molecular formula for 2-(4-Fluoro-2-methylphenyl)-3-methylbutanoic acid is C12H15F1O2, indicating it has a branched structure that may influence its interaction with biological targets.

Biological Activity

The biological activity of 2-(4-Fluoro-2-methylphenyl)-3-methylbutanoic acid has been evaluated in several studies focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research has shown that compounds similar to 2-(4-Fluoro-2-methylphenyl)-3-methylbutanoic acid exhibit significant antimicrobial effects. For example, studies on related compounds demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.004 to 0.03 mg/mL against various bacterial strains, indicating strong efficacy compared to standard antibiotics like ampicillin and streptomycin .

| Bacterial Strain | MIC (mg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.015 | |

| Escherichia coli | 0.008 | |

| Enterobacter cloacae | 0.004 |

Anticancer Activity

The anticancer potential of 2-(4-Fluoro-2-methylphenyl)-3-methylbutanoic acid is supported by studies investigating its effects on various cancer cell lines. The compound has been noted for its ability to induce apoptosis in cancer cells through mechanisms involving microtubule stabilization and disruption of cell cycle progression .

In vitro assays have shown that similar compounds can inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase, which is critical for cancer therapy .

The mechanism by which 2-(4-Fluoro-2-methylphenyl)-3-methylbutanoic acid exerts its biological effects involves:

- Interaction with Biological Targets : The compound's functional groups allow it to form hydrogen bonds with enzymes and receptors, potentially modulating their activity.

- Microtubule Dynamics : It affects microtubule stability, which is crucial for cell division and could be leveraged in cancer treatment strategies .

- Antimicrobial Mechanisms : The presence of fluorine may enhance binding affinity to bacterial targets, disrupting essential cellular processes .

Case Studies

Several case studies highlight the efficacy of related compounds:

- Antibacterial Efficacy : A study demonstrated that derivatives with fluorinated aromatic rings showed enhanced antibacterial properties against resistant strains of E. coli and S. aureus, suggesting a promising avenue for drug development .

- Cancer Cell Lines : Research involving triazolopyrimidine derivatives indicated that modifications at the para position of the phenyl ring could lead to varying degrees of cytotoxicity against different cancer cell lines, emphasizing the importance of structural optimization in drug design .

Q & A

Q. Q1. What are the optimal synthetic routes for 2-(4-Fluoro-2-methylphenyl)-3-methylbutanoic acid, and how can purity be maximized?

Methodological Answer: A multi-step synthesis involving Suzuki-Miyaura coupling or halogenation followed by carboxylation is commonly employed. For example, boronic ester intermediates (e.g., 4-fluoro-2-methylphenylboronic acid) can react with α-methylbutanoic acid precursors under palladium catalysis . Key steps include:

| Step | Conditions | Catalyst/Solvent | Yield | Reference |

|---|---|---|---|---|

| 1 | Boronation at 90°C, inert atmosphere | Pd(dppf)Cl₂, KOAc in 1,4-dioxane | 43% | |

| 2 | Acidic hydrolysis | HCl in H₂O/EtOAC | N/A |

Purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) improves purity. Monitor intermediates using TLC and confirm final structure via H/C NMR .

Q. Q2. Which analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

- NMR Spectroscopy : Confirm regiochemistry of the fluorophenyl group (F NMR) and methyl branching (H NMR coupling patterns) .

- HPLC-MS : Assess purity (>98%) and detect trace impurities (e.g., unreacted boronic esters) using C18 columns (acetonitrile/water + 0.1% formic acid) .

- X-ray Crystallography : Resolve stereochemistry if chiral centers are present (e.g., (S)-isomers) .

Q. Q3. How should the compound be stored to ensure stability in long-term studies?

Methodological Answer: Store under inert gas (N₂/Ar) at 2–8°C in amber vials to prevent photodegradation. Avoid moisture (use desiccants) due to potential ester hydrolysis . Stability studies show decomposition <5% over 6 months under these conditions .

Advanced Research Questions

Q. Q4. How can stereochemical outcomes be controlled during synthesis, and what challenges arise in isolating enantiomers?

Methodological Answer: Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINAP-Pd complexes) can induce enantioselectivity . Challenges include:

- Racemization : Minimize by avoiding strong acids/bases during workup.

- Separation : Use chiral HPLC (Chiralpak AD-H column) or enzymatic resolution (lipases in biphasic systems) .

Data from (2R,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid analogs suggest >90% enantiomeric excess (ee) is achievable with optimized conditions .

Q. Q5. How do structural modifications (e.g., fluorophenyl substitution patterns) impact biological activity in SAR studies?

Methodological Answer:

- Fluorine Position : 4-Fluoro substitution enhances metabolic stability compared to 3-fluoro isomers (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid shows 2× longer half-life in microsomal assays) .

- Methyl Branching : α-Methyl groups reduce steric hindrance in enzyme binding pockets (e.g., COX-2 inhibition assays show IC₅₀ = 12 µM vs. 45 µM for non-methylated analogs) .

Q. Table: SAR of Fluorophenyl Derivatives

| Compound | Substitution | Bioactivity (IC₅₀) | Reference |

|---|---|---|---|

| A | 4-F, 2-CH₃ | 12 µM (COX-2) | |

| B | 3-F, 2-CH₃ | 28 µM (COX-2) |

Q. Q6. How can researchers resolve contradictions in reported stability data under varying pH conditions?

Methodological Answer: Contradictions often arise from impurities or isomerization. For example:

- Acidic Conditions : Protonation of the carboxylate group may stabilize the compound (pH 2–4), but ester hydrolysis occurs at pH <2 .

- Basic Conditions : Degradation via β-elimination observed at pH >10 (e.g., 20% decomposition in 24 hours at pH 12) .

Recommendation : Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring to identify degradation pathways .

Q. Q7. What computational methods aid in predicting the compound’s physicochemical properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.